4-oxo-4-{2-[(5-phenoxy-1H-indol-2-yl)carbonyl]hydrazinyl}-N-(4-phenylbutan-2-yl)butanamide
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Overview
Description
4-oxo-4-{2-[(5-phenoxy-1H-indol-2-yl)carbonyl]hydrazinyl}-N-(4-phenylbutan-2-yl)butanamide is a complex organic compound that features an indole moiety, a phenyl group, and a butanamide structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-{2-[(5-phenoxy-1H-indol-2-yl)carbonyl]hydrazinyl}-N-(4-phenylbutan-2-yl)butanamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with phenylhydrazine to form the hydrazone intermediate. This intermediate undergoes further reactions, including acylation and condensation, to yield the final product. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-{2-[(5-phenoxy-1H-indol-2-yl)carbonyl]hydrazinyl}-N-(4-phenylbutan-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and phenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
4-oxo-4-{2-[(5-phenoxy-1H-indol-2-yl)carbonyl]hydrazinyl}-N-(4-phenylbutan-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 4-oxo-4-{2-[(5-phenoxy-1H-indol-2-yl)carbonyl]hydrazinyl}-N-(4-phenylbutan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may inhibit key enzymes or proteins involved in microbial growth, cancer cell proliferation, or viral replication, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Phenylhydrazine Derivatives: Compounds such as phenylhydrazine and its derivatives are structurally related and have comparable chemical reactivity.
Butanamide Derivatives: Compounds like N-phenylbutanamide share the butanamide structure and may have similar chemical properties
Uniqueness
4-oxo-4-{2-[(5-phenoxy-1H-indol-2-yl)carbonyl]hydrazinyl}-N-(4-phenylbutan-2-yl)butanamide is unique due to its combination of the indole, phenyl, and butanamide moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C29H30N4O4 |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
4-oxo-4-[2-(5-phenoxy-1H-indole-2-carbonyl)hydrazinyl]-N-(4-phenylbutan-2-yl)butanamide |
InChI |
InChI=1S/C29H30N4O4/c1-20(12-13-21-8-4-2-5-9-21)30-27(34)16-17-28(35)32-33-29(36)26-19-22-18-24(14-15-25(22)31-26)37-23-10-6-3-7-11-23/h2-11,14-15,18-20,31H,12-13,16-17H2,1H3,(H,30,34)(H,32,35)(H,33,36) |
InChI Key |
CIFHJDYMMUIASA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCC(=O)NNC(=O)C2=CC3=C(N2)C=CC(=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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